2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Description
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a pyrazole-derived carboxylic acid characterized by a trifunctional pyrazole core substituted with chloro (Cl), difluoromethyl (CF₂H), and methyl (CH₃) groups. Its molecular formula is C₉H₇ClF₂N₂O₂, with a molecular weight of 271.28 g/mol and CAS number 1855900-03-6 . The compound’s structure combines electron-withdrawing (Cl, CF₂H) and hydrophobic (CH₃) substituents, making it a candidate for agrochemical or pharmaceutical applications. Its synthesis typically involves cyclocondensation of hydrazines with diketones, followed by functionalization and carboxylation .
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNCRCZGFVBMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This approach involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. A representative protocol from patent literature utilizes:
- 4-Chloroacetophenone and dimethyl oxalate to generate a diketone intermediate
- Sodium methoxide as a base in diethyl ether
- Ethyl difluoroacetate for introducing the difluoromethyl group
Critical Parameters :
- Temperature control (0–5°C during diketone formation)
- Stoichiometric ratio of hydrazine to diketone (1.1:1)
- Solvent polarity adjustments to minimize side reactions
Case Study from Patent Literature
A 2016 patent describes a modified cyclocondensation process:
- Step 1 : Condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone
- Step 2 : Reaction with methylhydrazine in ethanol at reflux (78°C, 12 hours)
- Step 3 : Hydrolysis of the ester group using NaOH/EtOH (yield: 82%)
This method achieves regioselective incorporation of the difluoromethyl group at the C3 position.
Method 2: Fluorination of Pyrazole Intermediates
Direct Fluorination Strategies
Method 3: Alkylation and Hydrolysis
Side Chain Introduction
The propanoic acid moiety is introduced via:
- Alkylation : Reaction of pyrazole with ethyl α-bromopropionate (K2CO3, DMF, 60°C)
- Hydrolysis : Saponification using LiOH in THF/H2O (rt, 2 hours)
Industrial-Scale Considerations
- Cost-effectiveness of bromide vs. tosylate leaving groups
- Recycling strategies for DMF solvent
- Crystallization optimization for final product purification
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The propanoic acid group and pyrazole ring undergo oxidation under specific conditions:
| Reagent/Conditions | Reaction Outcome | Mechanistic Pathway |
|---|---|---|
| KMnO₄ (acidic/basic medium) | Formation of α-keto derivatives or decarboxylation products | Radical-mediated oxidation of methyl groups or cleavage of the carboxylic acid chain |
| H₂O₂ (catalytic Fe²⁺) | Hydroxylation of the pyrazole ring | Electrophilic addition at electron-rich positions |
Key Findings :
-
The difluoromethyl group stabilizes the pyrazole ring against over-oxidation due to its electron-withdrawing effect .
-
Decarboxylation occurs preferentially at elevated temperatures (>150°C), yielding 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole .
Reduction Reactions
Selective reduction of functional groups has been documented:
| Reagent | Target Site | Products |
|---|---|---|
| LiAlH₄ (anhydrous ether) | Carboxylic acid group | 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanol |
| Pd/C (H₂, 50 psi) | Chloro substituent | Dechlorinated pyrazole derivatives |
Notable Observations :
-
The difluoromethyl group remains intact under standard reduction conditions, demonstrating its chemical resilience .
-
Catalytic hydrogenation selectively removes the chloro group without affecting the pyrazole ring’s integrity .
Substitution Reactions
The chloro substituent participates in nucleophilic substitution:
| Reagent | Nucleophile | Product |
|---|---|---|
| NaOCH₃ (methanol, reflux) | Methoxy group | 4-methoxy-3-(difluoromethyl)-5-methylpyrazole analog |
| NH₃ (ethanol, 70°C) | Amino group | 4-amino-substituted derivative |
Kinetic Data :
-
Reaction rates follow the order: Cl > CH₃ > CF₂H due to steric and electronic effects .
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Difluoromethyl groups reduce ring electron density, slowing substitution at adjacent positions .
Thermal Degradation
Thermal stability studies reveal:
| Temperature | Degradation Pathway | Major Products |
|---|---|---|
| 200°C | Cleavage of the pyrazole-propanoic acid bond | Difluoromethylpyrazole + acrylic acid |
| 300°C | Defluorination | Chlorinated hydrocarbons + HF |
Industrial Relevance :
-
Thermal decomposition byproducts necessitate controlled storage conditions (ambient temperature recommended) .
Biological Interactions
While not a direct chemical reaction, enzymatic interactions inform reactivity:
| Enzyme | Interaction | Outcome |
|---|---|---|
| Cytochrome P450 | Hydroxylation at the methyl group | Metabolites with enhanced solubility |
| Esterases | Hydrolysis of ester analogs | Release of active pyrazole intermediates |
Research Implications :
-
Metabolites retain antifungal activity, suggesting stability of the pyrazole core in biological systems .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | Faster substitution due to absence of CF₂H group |
| Carfentrazone-ethyl | Ethyl ester hydrolyzes readily under basic conditions |
Scientific Research Applications
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological and Agrochemical Relevance
- Electron-Withdrawing Groups (Cl, CF₂H, CF₃): Chloro and fluorinated substituents enhance binding to enzyme active sites (e.g., acetolactate synthase in herbicides) by increasing electrophilicity.
- Steric Effects: Bromo analogs (e.g., 4-Br in CAS 1005584-44-0) exhibit reduced bioactivity in some herbicidal assays due to steric clashes, whereas methyl or cyclopropyl groups (e.g., CAS 1001518-95-1) improve target selectivity .
- Acid Functionality: Propanoic acid derivatives (e.g., target compound) are more metabolically stable than propenoic acid analogs (e.g., CAS 957014-04-9), which may undergo β-oxidation .
Biological Activity
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, with the CAS number 1005584-35-9, is a pyrazole derivative that has garnered interest in various fields of biological research. Its unique chemical structure contributes to its potential applications in pharmacology and biochemistry.
The molecular formula of this compound is C₈H₉ClF₂N₂O₂, with a molecular weight of approximately 238.62 g/mol. The compound features a chloro and difluoromethyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClF₂N₂O₂ |
| Molecular Weight | 238.62 g/mol |
| CAS Number | 1005584-35-9 |
| Storage Temperature | Ambient |
Research indicates that compounds containing a pyrazole moiety can interact with various biological targets, such as enzymes and receptors. The presence of halogen atoms like chlorine and fluorine can significantly influence the binding affinity and specificity of these compounds towards their targets. For instance, the difluoromethyl group may enhance lipophilicity, aiding in membrane permeability and thus potentially increasing bioavailability.
Pharmacological Effects
Studies have shown that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and antipyretic effects. Specific to this compound, preliminary data suggest potential efficacy in modulating pathways involved in inflammation and pain response.
Case Studies
-
Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism through which this compound may exert its effects. -
Analgesic Effects
Another research effort focused on the analgesic potential of this compound in animal models. The results demonstrated a reduction in pain response comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrazole derivatives. For instance, modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity for specific biological targets.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Significant inhibition of cytokines |
| Analgesic | Comparable pain reduction to standard drugs |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with substituted pyrazole precursors. For example, a modified Baker-Venkataram rearrangement may be employed to generate intermediates, followed by refluxing with hydrazine derivatives in ethanol/acetic acid mixtures to form the pyrazole core. Column chromatography (e.g., ethyl acetate/hexane, 1:4) is critical for purification .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Refinement can be performed using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution), with R factors typically below 0.1 for high-quality datasets. ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and molecular packing .
Q. What purification techniques are optimal for isolating this compound, and how do solvent systems affect yield?
- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane (1:4) is widely used. Recrystallization in absolute ethanol enhances purity, as demonstrated in pyrazole derivatives with similar substituents. Solvent polarity must be carefully tuned to avoid co-elution of byproducts .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethyl, chloro, methyl) influence the molecular conformation and intermolecular interactions?
- Methodological Answer : X-ray data reveal dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl groups). The difluoromethyl group increases electronegativity, affecting hydrogen bonding (e.g., O–H⋯N interactions) and crystal packing. Computational tools like DFT can model substituent effects on stability .
Q. What mechanistic hypotheses explain the potential bioactivity of this compound, particularly in agrochemical contexts?
- Methodological Answer : Structural analogs (e.g., haloxyfop, fluazifop) act as herbicides by inhibiting acetyl-CoA carboxylase. The difluoromethyl and chloro groups may enhance binding to enzyme active sites. In vitro assays comparing inhibitory activity against wild-type and mutant enzymes can validate target specificity .
Q. How can contradictions in reported bioactivity data be resolved, and what experimental variables are most impactful?
- Methodological Answer : Discrepancies may arise from purity variations (e.g., 95% vs. >99%) or crystallization conditions (e.g., temperature, solvent). High-resolution LC-MS and controlled recrystallization protocols (e.g., slow cooling in ethanol) ensure reproducibility. Meta-analyses of R factors and data-to-parameter ratios (e.g., 14.2 in ) help assess structural reliability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
